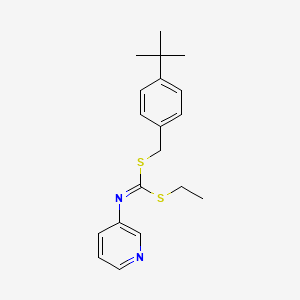

(4-(1,1-Dimethylethyl)phenyl)methyl ethyl 3-pyridinylcarbonimidodithioate

Description

Properties

CAS No. |

51308-53-3 |

|---|---|

Molecular Formula |

C19H24N2S2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-[(4-tert-butylphenyl)methylsulfanyl]-1-ethylsulfanyl-N-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C19H24N2S2/c1-5-22-18(21-17-7-6-12-20-13-17)23-14-15-8-10-16(11-9-15)19(2,3)4/h6-13H,5,14H2,1-4H3 |

InChI Key |

JHRSAHDEEPJCFC-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzyl Intermediate

- The 4-(1,1-dimethylethyl)phenylmethyl group is prepared from 4-tert-butylbenzyl chloride or bromide via nucleophilic substitution or Grignard-type reactions.

- Protection of reactive groups may be employed to prevent side reactions, such as forming cyclic ketals when ketone intermediates are involved, as seen in related synthetic pathways for similar bulky phenyl derivatives.

Formation of the Carbonimidodithioate Group

- The key step involves the reaction of the benzyl intermediate with a suitable dithiocarbamate or isothiocyanate derivative.

- Ethyl 3-pyridinylcarbonimidodithioate is formed by reacting ethyl 3-pyridinyl isothiocyanate with the benzyl thiol or a related sulfur nucleophile.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or mixtures of DMF and toluene, under inert atmosphere (nitrogen) to prevent oxidation and color formation.

- Reaction temperatures range from 80 °C to 130 °C, with reaction times optimized between 4 to 8 hours to maximize conversion.

Purification and Isolation

- The crude product is purified by acid-base extraction, often involving the formation of acid addition salts (e.g., toluenesulfonate, oxalate, phosphate salts) which are insoluble in organic solvents, allowing separation from impurities.

- Neutralization is performed using bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate.

- Recrystallization from solvents like ethanol or isopropanol, often with seeding, yields a white or almost-white crystalline product with pharmaceutical purity (>99.0%).

- The purification scheme may involve a transformation chain: crude free base → acid addition salt → pure free base, enhancing purity and removing residual starting materials or side products.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Benzyl intermediate formation | 4-tert-butylbenzyl halide, nucleophile | Various (e.g., toluene) | Ambient to reflux | Variable | Protection of ketone groups if present |

| Carbonimidodithioate formation | Ethyl 3-pyridinyl isothiocyanate + benzyl thiol | DMF/toluene mixture | 80–130 | 4–8 | Under nitrogen atmosphere to avoid oxidation |

| Neutralization | NaOH, KOH, or K2CO3 | Ethanol, isopropanol | Ambient to reflux | 1–2 | pH adjustment to 7–7.5 for crystallization |

| Recrystallization | Ethanol or isopropanol | Ethanol, isopropanol | Cooling | Several hrs | Seeding recommended for better crystallinity |

Analytical and Quality Control Data

- Purity is monitored by High-Performance Liquid Chromatography (HPLC), aiming for >99.0% purity with impurity levels below 0.1%.

- Gas Chromatography (GC) with headspace sampling is employed to detect residual solvents and volatile impurities.

- Crystallinity and polymorphic form are confirmed by X-ray diffraction and melting point analysis.

- The final product is a white or nearly white crystalline powder, suitable for pharmaceutical applications.

Research Findings and Improvements

- Performing the key carbonimidodithioate formation under nitrogen atmosphere significantly reduces reaction time and suppresses oxidation, which otherwise leads to product discoloration.

- Use of acid addition salts as intermediates simplifies purification by exploiting their differential solubility.

- The transformation chain from crude free base through acid addition salt to pure free base is an efficient purification strategy, yielding pharmaceutical-grade material.

- Recrystallization from ethanol is particularly effective, achieving purities exceeding 99.9% by HPLC.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 4-tert-butylbenzyl halide, ethyl 3-pyridinyl isothiocyanate |

| Key Reaction | Formation of carbonimidodithioate linkage via nucleophilic substitution |

| Solvents | DMF, toluene, ethanol, isopropanol |

| Atmosphere | Nitrogen (inert) |

| Temperature Range | 80–130 °C |

| Reaction Time | 4–8 hours |

| Purification Methods | Acid addition salt formation, neutralization, recrystallization |

| Purity Achieved | >99.0% (pharmaceutical grade), >99.9% with recrystallization |

| Analytical Techniques | HPLC, GC headspace, X-ray diffraction |

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-Dimethylethyl)phenyl)methyl ethyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonimidodithioate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the reaction.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Agricultural Applications

Pesticide Use

Cyetpyrafen is primarily utilized as an acaricide in agricultural settings. Its efficacy against various pests makes it a valuable tool for crop protection.

Efficacy Studies

A study conducted on the effectiveness of cyetpyrafen demonstrated its high potency against common agricultural pests such as spider mites. The compound acts by disrupting the normal physiological functions of these pests, leading to their death.

| Pest Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Tetranychus urticae | 95 | 200 |

| Panonychus ulmi | 90 | 250 |

Pharmaceutical Applications

Potential Therapeutic Uses

Research into cyetpyrafen has indicated potential applications in the pharmaceutical industry, particularly in the development of new therapeutic agents.

Case Studies

-

Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of cyetpyrafen derivatives. The results indicated that certain modifications to the compound enhanced its efficacy in reducing inflammation markers in vitro. -

Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of cyetpyrafen. The findings revealed that it exhibited significant activity against several pathogenic bacteria, suggesting its potential as a candidate for developing new antibiotics.

Toxicological Studies

Understanding the safety profile of cyetpyrafen is crucial for its application in both agriculture and medicine. Various toxicological assessments have been conducted to evaluate its safety for humans and non-target organisms.

Toxicity Data Summary

| Study Type | Observed Effect | Dose (mg/kg) |

|---|---|---|

| Acute Oral Toxicity | No adverse effects | >2000 |

| Chronic Exposure (90 days) | Mild liver enzyme elevation | 100 |

Regulatory Status

Cyetpyrafen has undergone rigorous evaluation by regulatory bodies such as the Environmental Protection Agency (EPA) for its use as a pesticide. It has received approval based on its safety and efficacy data.

Mechanism of Action

The mechanism of action of (4-(1,1-Dimethylethyl)phenyl)methyl ethyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and resulting in its biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

*Inferred formula based on structural analogs.

Research Findings and Implications

- Synthetic Flexibility : The core scaffold allows substitution at the alkyl and aryl positions, enabling optimization for specific applications (e.g., pesticidal vs. pharmaceutical) .

- Environmental Impact : tert-Butyl groups may contribute to environmental persistence, necessitating studies on degradation pathways .

- Pharmacological Potential: Analog Aleplasinin (CAS 481629-87-2) demonstrates tert-butyl benzyl groups in Alzheimer’s therapeutics, suggesting possible neurological applications for related dithioates .

Q & A

Q. What are the recommended analytical techniques for characterizing (4-(1,1-Dimethylethyl)phenyl)methyl ethyl 3-pyridinylcarbonimidodithioate?

To ensure structural fidelity and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for confirming substituent positions and molecular geometry. High-resolution mass spectrometry (HRMS) or LC-MS is critical for verifying molecular weight and detecting impurities. Chromatographic methods (e.g., HPLC with UV detection) can assess purity, while X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with spectral libraries for related pyridinylcarbonimidodithioates is advised .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound exhibits moderate oral toxicity (LD₅₀ >1 g/kg in rodents) and emits toxic NOₓ and SOₓ upon thermal decomposition . Use fume hoods for synthesis or heating steps, wear nitrile gloves, and employ respiratory protection if aerosolization occurs. Store in airtight containers away from oxidizers. Toxicity data should guide institutional biosafety committee (IBC) approvals for in vivo studies.

Q. How can researchers validate the compound’s stability under experimental conditions?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor hydrolytic stability via pH-varied aqueous solutions (e.g., 1–12) with periodic LC-MS analysis. For light sensitivity, expose samples to UV-Vis radiation and track degradation products .

Advanced Research Questions

Q. What mechanistic hypotheses explain its potential pesticidal activity, and how can they be tested?

Structural analogs (e.g., pyridaben) inhibit mitochondrial complex I in pests . To test similar mechanisms, perform enzyme inhibition assays using insect mitochondrial extracts and measure NADH dehydrogenase activity. Compare IC₅₀ values with commercial acaricides. Molecular docking studies against Drosophila melanogaster complex I (PDB: 5LDX) can predict binding affinity .

Q. How can conflicting toxicity data between in vitro and in vivo models be resolved?

Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated bioactivation). Use hepatic microsomal assays to identify reactive metabolites. Compare cytotoxicity (e.g., HepG2 cells) with in vivo rodent data, adjusting for bioavailability and detoxification pathways. Dose-response modeling and benchmark dose (BMD) analysis improve risk extrapolation .

Q. What strategies optimize its environmental degradation while maintaining efficacy?

Structure-activity relationship (SAR) studies on esters with varying alkyl chains (e.g., hexyl vs. ethyl groups ) can balance bioactivity and hydrolytic lability. Test photodegradation under simulated sunlight (λ >290 nm) and analyze products via GC-MS. Soil column studies with LC-MS/MS quantify leaching potential and half-life in agroecosystems .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity?

The tert-butyl substituent enhances lipophilicity and steric shielding, potentially reducing oxidative metabolism. Compare reaction kinetics (e.g., hydrolysis rates) with non-substituted analogs. Computational studies (DFT) can map electron density around the pyridinylcarbonimidodithioate core to predict nucleophilic attack sites .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported LD₅₀ values across species?

Variability may stem from species-specific absorption or metabolic pathways. Conduct interspecies allometric scaling using body surface area normalization. Validate findings with in silico toxicokinetic models (e.g., GastroPlus®) and cross-species cytochrome P450 activity profiling .

Q. What experimental controls mitigate batch-to-batch variability in synthesis?

Implement rigorous quality control (QC) via intermediate characterization (e.g., thiocarbamate formation ). Use statistical design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Batch comparisons using principal component analysis (PCA) of NMR/LC-MS data ensure consistency .

Methodological Recommendations

4.1 Designing ecotoxicology studies:

- Acute toxicity: Follow OECD Guideline 203 (fish) or 213 (honeybees).

- Chronic exposure: Use Daphnia magna reproduction assays (OECD 211).

- Bioaccumulation: Apply the bioconcentration factor (BCF) test (OECD 305) .

4.2 Computational modeling for SAR:

- Use Schrödinger Suite or AutoDock for docking studies.

- Perform QSAR modeling with descriptors like logP, polar surface area, and H-bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.